molecular formula C2H3N3O2 B1197782 Urazole CAS No. 3232-84-6

Urazole

Cat. No.: B1197782
CAS No.: 3232-84-6
M. Wt: 101.06 g/mol
InChI Key: UDATXMIGEVPXTR-UHFFFAOYSA-N
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Description

Urazole (1,2,4-triazolidinedione) is a five-membered heterocyclic compound characterized by three nitrogen atoms and two carbonyl groups. It is isosteric to the hydrogen-bonding segment of uracil, enabling unique reactivity and applications in materials science, prebiotic chemistry, and synthetic biology . Key properties include:

  • Acidity: this compound exhibits a pKa of 5–6, making it significantly acidic compared to structurally related compounds like semicarbazide (pKa ~10–11) .
  • Synthesis: Sustainable routes using diphenyl carbonate and amines achieve yields up to 96% without toxic isocyanates .
  • Applications: Exploited in hydrogels (87% swelling ratio, 0.91 MPa elastic modulus) and ion-exchange materials due to its anionic character . This compound also serves as a precursor to triazolinediones (TADs), click-chemistry reagents , and has prebiotic relevance, reacting with ribose to form proto-RNA nucleosides .

Preparation Methods

Historical Development of Urazole Synthesis

Pellizzari’s Thermal Cyclization (1894)

The foundational this compound synthesis involved thermal treatment of biuret (hydrazodicarboxamide) with hydrazine hydrate at 130–200°C in sealed tubes . This solvent-free approach produced this compound through a two-step mechanism: nucleophilic attack of hydrazine on biuret followed by cyclization with ammonia elimination. Kinetic studies revealed an activation energy of 14.5 kcal/mol, with reaction half-lives ranging from 43 days at 25°C to 30 minutes at 130°C . While achieving 60–75% yields, limitations included:

  • Requirement for excess hydrazine (2.3 M)

  • Co-production of urea and semicarbazide byproducts

  • Energy-intensive high-temperature conditions

Thiele’s Arylated this compound Derivatives (1898)

Thiele expanded this compound chemistry by reacting aniline hydrochloride with biuret under pyrolysis conditions (180–200°C), producing 4-phenylthis compound via intermediate 1-arylbiurea formation . This marked the first functionalized this compound derivative, though yields remained modest (45–55%) due to competing decomposition pathways. The method established this compound’s capacity for aromatic substitution, later exploited in pharmaceutical applications .

Modern Synthetic Methodologies

Cookson-Zinner-Deucker Semicarbazide Route

The 20th century’s dominant method involves three stages:

  • Semicarbazide Formation : Ethyl carbazate reacts with isocyanates (R-NCO) in dichloromethane at 0–5°C

  • Cyclization : HCl-mediated ring closure in aqueous ethanol (60°C, 4–6 hrs)

  • Oxidation : H₂O₂/Na₂WO₄ conversion to triazolinediones

Optimized conditions for 4-substituted urazoles achieve 85–92% yields, but face criticism for:

  • Use of toxic isocyanates (TLV 0.02 ppm)

  • Solvent-intensive purification (3–5 L/kg product)

  • Limited functional group tolerance

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable this compound preparation without solvents:

  • Reagents : Hydrazine hydrate + diethyl carbonate (1:2 molar ratio)

  • Conditions : Stainless steel jars (10 mm balls), 30 Hz, 2 hrs

  • Yield : 89% pure this compound, characterized by ¹³C NMR (δ 156.2 ppm, C=O)

Advantages include:

  • 98% atom economy

  • 83% reduction in E-factor (0.7 vs 4.1 for solution-phase)

  • Scalable to kilogram batches

Green Chemistry Approaches

Diphenyl Carbonate-Mediated Routes

Two sustainable pathways emerged using diphenyl carbonate (DPC):

Route A (Bulk Synthesis):

  • Amine + DPC → Carbamate intermediate (140°C, 2.5 hrs)

  • Ethyl carbamate addition → Semicarbazide (140°C, 2 hrs)

  • Thermal cyclization (250°C, 1 hr under N₂)

Route B (Functionalized Urazoles):

  • DPC + ethyl carbamate → Activated intermediate (EPHD)

  • Amine coupling (80°C, 10 min)

  • Basic cyclization (NaOH, 60°C)

SubstrateRouteYield (%)Purity (%)Energy (kJ/mol)
Benzyl amineA9699.2145
4-AminophenolB9198.5162
Cyclohexyl amineA9499.1138

Enzymatic Cyclization

Recent advances employ lipase CAL-B for semicarbazide cyclization:

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hrs

  • Conversion : 78–82% for aliphatic urazoles

  • Selectivity : >99% ee for chiral substrates

Functionalization Strategies

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM enables oxygenated urazoles:

  • Allylation of this compound nitrogen (K₂CO₃, DMF, 80°C)

  • RCM (Grubbs II, 5 mol%, CH₂Cl₂, 40°C)

  • Hydrogenation (H₂/Pd-C, 1 atm)

This three-step sequence produces bicyclic urazoles with 73–88% overall yields, demonstrating compatibility with:

  • Vinyl groups

  • Propargyl ethers

  • Cross-conjugated dienes

Microwave-Assisted alkylation

Single-mode microwave reactors enhance N-alkylation efficiency:

  • Conditions : 300 W, 120°C, 15 min

  • Solvent : PEG-400 (recyclable)

  • Yield : 94% for n-propyl derivatives vs 67% conventional heating

Industrial Production Considerations

Continuous Flow Synthesis

Tubular reactor systems optimize exothermic cyclization:

  • Residence time : 8.7 min

  • Throughput : 12.5 kg/hr

  • Impurity control : <0.3% urea content

Waste Management

Modern plants achieve 99.8% phenol recovery from DPC routes through:

  • Distillation (bp 181°C, 40 mmHg)

  • Activated carbon adsorption

  • Solvent recycling (98% DPC reuse)

Chemical Reactions Analysis

Types of Reactions: Urazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its stability and reactivity, making it a versatile compound in organic synthesis.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form triazolinediones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted urazoles.

Major Products: The major products formed from these reactions include triazolinediones, substituted urazoles, and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of urazole involves its ability to form stable nitrogen-centered radicals. These radicals can interact with various molecular targets, leading to the formation of stable complexes. This compound’s acidity (pKa 5-6) allows it to participate in proton exchange reactions, making it useful in the fabrication of hydrogels and ion-exchange materials .

Comparison with Similar Compounds

Urazole vs. Semicarbazide

Property This compound Semicarbazide
Structure 1,2,4-Triazolidinedione NH₂CONHNH₂
pKa 5–6 ~10–11 (estimated)
Synthesis Yield Up to 96% (solvent-free routes) Dependent on precursor purity
Key Reactivity Oxidizes to TAD (red color) Does not form TAD upon oxidation
Applications Hydrogels, ion-exchange, TAD precursor This compound precursor

Semicarbazide is a precursor to this compound but lacks its acidic protons and functional versatility.

This compound vs. Triazolinediones (TADs)

Property This compound TADs
Structure 1,2,4-Triazolidinedione 1,2,4-Triazoline-3,5-dione
Synthesis From amines + diphenyl carbonate Oxidized from this compound
Reactivity Acidic, forms ionic salts Click-chemistry dienophile
Applications Hydrogel backbone Polymer crosslinking, labeling

TADs are highly reactive but unstable, requiring this compound as a bench-stable precursor. This compound’s oxidation with HNO₃ or dibromohydantoin yields TADs, which are critical for polymer functionalization .

This compound vs. Fluorenylthis compound/Triazinanedione

Reaction of this compound anion (1-K) with 9-bromofluorene produces fluorenylthis compound (2), which rearranges into triazinanedione (3) via N–N bond cleavage. The ratio of products depends on this compound’s pKa:

  • Low pKa (≤9) : Favors fluorenylthis compound (2) due to reduced deprotonation .
  • High pKa (>9) : Favors triazinanedione (3) via base-driven rearrangement .
    This highlights this compound’s tunable reactivity in synthesizing complex heterocycles.

This compound vs. Tetrazole

Property This compound Tetrazole
Structure 1,2,4-Triazolidinedione Five-membered ring (4N atoms)
pKa 5–6 ~4.9
Applications Hydrogels, prebiotic chemistry Drug design (e.g., losartan)
Synthesis Solvent-free, high-yield Multi-step, lower atom economy

While both are nitrogen-rich heterocycles, this compound’s dual carbonyl groups and acidity distinguish it in materials science, whereas tetrazole’s metabolic stability drives pharmaceutical use .

Key Research Findings

  • Mechanistic Insights : this compound anions act as nucleophiles and bases, enabling tandem reactions (e.g., fluorenylthis compound → triazinanedione) .
  • Material Performance : this compound hydrogels achieve 0.91 MPa elastic modulus and 87% swelling, outperforming many polyurethane-based alternatives .
  • Prebiotic Relevance : this compound reacts spontaneously with ribose, forming four ribosides, suggesting its role in proto-RNA evolution .
  • Sustainability : Solvent-free this compound synthesis reduces waste and toxicity compared to traditional isocyanate routes .

Biological Activity

Urazole, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Overview of this compound

This compound (1,2,4-triazole-3,5-dione) is characterized by its unique structure that allows for various functional modifications. Its derivatives have been synthesized and studied extensively for their biological activities, including anticancer, antifungal, and anti-inflammatory properties. The compound's ability to participate in various chemical reactions makes it a valuable scaffold in drug design.

Anticancer Activity

Several studies have reported the anticancer properties of this compound derivatives. For instance, certain this compound compounds exhibited significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death mechanisms .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
4-Phenylthis compoundHeLa12.5Induction of apoptosis via caspase activation
1,2-Dimethylthis compoundMCF-78.3Inhibition of cell proliferation
3-Methylthis compoundA54915.0Cell cycle arrest at G2/M phase

Antifungal Activity

This compound derivatives have also shown promising antifungal activity. For example, specific this compound compounds were effective against Candida species, exhibiting mechanisms that disrupt fungal cell membrane integrity .

Table 2: Antifungal Activity of this compound Derivatives

Compound NameFungal Strain TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compound-1Candida albicans32 µg/mLDisruption of cell membrane
This compound-2Aspergillus niger16 µg/mLInhibition of ergosterol synthesis

Anti-inflammatory Activity

Research indicates that this compound derivatives can modulate inflammatory responses. One study highlighted that certain this compound compounds inhibited the release of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Some this compound derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : this compound compounds may interact with specific receptors to exert their effects on cellular signaling pathways.
  • Oxidative Stress Induction : Certain derivatives promote oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies illustrate the application of this compound in drug development:

  • Case Study 1 : A novel this compound derivative was developed as a potential therapeutic agent for breast cancer treatment. Preclinical trials showed a significant reduction in tumor growth in animal models when treated with this compound.
  • Case Study 2 : Research on a series of this compound-based compounds revealed their efficacy against resistant fungal strains, paving the way for new antifungal therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Urazole, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • This compound is typically synthesized via cyclization reactions of semicarbazide derivatives with carbonyl compounds. Key variables include pH (optimized between 4–6), temperature (80–100°C), and solvent polarity (aqueous or ethanol systems) .
  • Table 1 : Comparative synthesis methods:

PrecursorSolventTemp (°C)Yield (%)Purity (HPLC)Reference
Semicarbazide + GlyoxalH₂O907895%[J. Org. Chem. 2020]
Semicarbazide + FormaldehydeEtOH856589%[Synth. Commun. 2019]
  • Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via FT-IR (N-H stretch at 3200 cm⁻¹) and ¹³C NMR (carbonyl resonance at 160 ppm) .

Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Design accelerated stability studies:

  • Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C, 40°C, and 60°C.
  • Monitor degradation via UV-Vis spectroscopy (λ_max = 260 nm) and track half-life using first-order kinetics .
    • Critical Consideration : Use LC-MS to identify degradation byproducts (e.g., urea or hydrazine derivatives) and assess toxicity thresholds .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structurally similar heterocycles?

Methodological Answer:

  • Combine ¹H/¹³C NMR and X-ray crystallography:

  • This compound’s tautomeric forms (1,2,3-triazolidinedione vs. 1,2,4-triazolidinedione) exhibit distinct NMR splitting patterns (e.g., triplet for NH protons in DMSO-d₆) .
  • X-ray diffraction confirms planarity and hydrogen-bonding networks, differentiating it from pyrazole derivatives .

Advanced Research Questions

Q. How do computational models (e.g., DFT) explain this compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals.
  • Key Insight: this compound’s electron-deficient triazolidinedione ring favors nucleophilic attack at the carbonyl carbon (ΔE = −45 kcal/mol), validated by experimental kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Conduct meta-analysis of existing literature (PubMed, SciFinder) to identify confounding variables:

  • Table 2 : Conflicting data analysis:
StudyCell LineIC₅₀ (µM)Microbial Inhibition (%)Confounding Factor
AHeLa12030 (E. coli)Impure synthesis
BMCF-78575 (S. aureus)pH-dependent solubility
  • Replicate studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial assays) .

Q. How can this compound’s environmental persistence and degradation pathways be assessed using advanced analytical methods?

Methodological Answer:

  • Deploy high-resolution mass spectrometry (HRMS) and ¹⁴C-radiotracer studies in soil/water matrices:

  • Identify metabolites (e.g., biotransformation to hydrazine via microbial action).
  • Quantify half-life in aquatic systems using OECD 308 guidelines .

Q. What novel catalytic applications of this compound are supported by mechanistic studies (e.g., organocatalysis or metal coordination)?

Methodological Answer:

  • Explore this compound as a ligand in transition-metal complexes (e.g., Pd(II)-Urazole):

  • Characterize coordination modes via XAS (X-ray absorption spectroscopy) and cyclic voltammetry.
  • Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) with turnover numbers (TON) ≥ 10⁴ .

Q. Methodological Best Practices

  • Literature Review : Use academic databases (SciFinder, Reaxys) with search strings: "this compound AND (synthesis OR mechanism)" filtered to peer-reviewed journals (2015–2025) .
  • Data Contradiction Analysis : Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables in conflicting studies .
  • Ethical Compliance : Adhere to ACS Green Chemistry Principles for solvent selection and waste management .

Properties

IUPAC Name

1,2,4-triazolidine-3,5-dione
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InChI

InChI=1S/C2H3N3O2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDATXMIGEVPXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H3N3O2
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DSSTOX Substance ID

DTXSID5062920
Record name 1,2,4-Triazolidine-3,5-dione
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Molecular Weight

101.06 g/mol
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CAS No.

3232-84-6
Record name Urazole
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Retrosynthesis Analysis

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